8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonyl chloride
Description
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride is a synthetic organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Properties
CAS No. |
2731014-87-0 |
|---|---|
Molecular Formula |
C10H13ClF2O2S |
Molecular Weight |
270.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the Dispiro Structure: This involves cyclization reactions to form the dispiro backbone.
- Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
- Sulfonyl Chloride Formation: The final step involves the introduction of the sulfonyl chloride group, typically using chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
- Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
- Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
- Fluorine Chemistry: The presence of fluorine atoms can influence the reactivity and stability of the compound, making it suitable for specific fluorination reactions.
- Nucleophiles: Amines, alcohols, thiols.
- Solvents: Dichloromethane, tetrahydrofuran, acetonitrile.
- Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
- Sulfonamides: Formed from reactions with amines.
- Sulfonate Esters: Formed from reactions with alcohols.
- Thioethers: Formed from reactions with thiols.
Scientific Research Applications
- Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
- Material Science: Potential applications in the development of fluorinated polymers and materials with unique properties.
- Drug Development: The compound’s unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly those requiring fluorinated moieties.
- Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
- Agriculture: Potential applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic applications to form sulfonamides, sulfonate esters, and other derivatives. The presence of fluorine atoms can also influence the compound’s reactivity and stability, potentially affecting its interactions with biological targets.
Comparison with Similar Compounds
- 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid
- 2-Amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid hydrochloride
- Structural Differences: While these compounds share the dispiro backbone and fluorine atoms, they differ in their functional groups (sulfonyl chloride vs. carboxylic acid or amino groups).
- Reactivity: The sulfonyl chloride group in 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride makes it more reactive towards nucleophiles compared to the carboxylic acid or amino derivatives.
- Applications: The unique reactivity of the sulfonyl chloride group expands the compound’s utility in organic synthesis and material science compared to its carboxylic acid or amino counterparts.
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